Hydrazine, 1-formyl-2-picolinoyl-
Description
Historical Context and Evolution of Hydrazine (B178648) Derivatives in Organic and Inorganic Chemistry
The chemistry of hydrazine (N₂H₄) and its derivatives has a rich history dating back to the late 19th century. Initially investigated for their reducing properties, the scope of hydrazine chemistry expanded rapidly. Emil Fischer's work with phenylhydrazine (B124118) in the late 1800s was pivotal, demonstrating its utility in the characterization of sugars and laying the groundwork for the study of hydrazones. chemicalbook.com The discovery of hydrazine itself is credited to Theodor Curtius in 1887. researchgate.netnih.gov
Over the years, the functionalization of the hydrazine core has led to a vast array of derivatives with applications ranging from pharmaceuticals and agrochemicals to propellants and blowing agents for polymers. researchgate.netnih.gov The development of synthetic methodologies to create unsymmetrically substituted hydrazines has further broadened the accessible chemical space, allowing for the fine-tuning of their properties for specific applications.
Structural Features and Chemical Versatility of Acyl Hydrazines
Acyl hydrazines are defined by the presence of an acyl group (R-C=O) attached to a hydrazine nitrogen. In the case of N,N'-diacylated hydrazines, such as Hydrazine, 1-formyl-2-picolinoyl-, two acyl groups are present. The amide-like character of the acyl-nitrogen bond influences the planarity and rotational barriers within the molecule. The presence of carbonyl oxygen atoms and N-H groups allows for the formation of intra- and intermolecular hydrogen bonds, which can significantly impact their crystal packing and solution-state conformations. acs.org
The general structure of N,N'-diacylated hydrazines serves as a precursor for the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and triazoles. spectrabase.comorganic-chemistry.org Their ability to act as ligands for metal ions is another key feature, with the carbonyl oxygens and hydrazine nitrogens serving as potential coordination sites.
Overview of Pyridine-Based Ligands and Their Significance in Coordination Chemistry
Pyridine (B92270) and its derivatives are ubiquitous ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. organic-chemistry.orgdurham.ac.ukrsc.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic properties of the pyridine ring can be readily modified by introducing substituents, which in turn influences the properties of the resulting metal complexes. nih.gov
Picolinic acid and its derivatives, known as picolinates, are particularly interesting as they offer a bidentate chelation mode, coordinating through both the pyridine nitrogen and the carboxylate oxygen. This chelation effect generally leads to the formation of more stable metal complexes compared to monodentate pyridine ligands. The resulting metallo-supramolecular structures can exhibit diverse dimensionalities, from discrete molecules to one-, two-, or three-dimensional coordination polymers. acs.org
Research Scope and Contemporary Relevance of Hydrazine, 1-formyl-2-picolinoyl- within Academic Disciplines
While specific research focusing exclusively on Hydrazine, 1-formyl-2-picolinoyl- is not extensively documented in publicly available literature, its structural components suggest significant potential for academic and industrial research. The combination of a formyl group, a picolinoyl moiety, and a hydrazine linker creates a multifunctional molecule with potential applications in several fields.
The presence of the picolinoyl group suggests its use as a ligand for the synthesis of novel coordination complexes. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or potential as materials with interesting optical or electronic characteristics. The N,N'-diacylated hydrazine backbone could also serve as a precursor for the synthesis of more complex heterocyclic systems. Furthermore, given that many hydrazine derivatives exhibit biological activity, this compound could be a candidate for screening in medicinal chemistry programs. ontosight.ai
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
54571-18-5 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(pyridine-2-carbonylamino)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-5-9-10-7(12)6-3-1-2-4-8-6/h1-5H,(H,9,11)(H,10,12) |
InChI Key |
JEKZLNKCAKVADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Hydrazine, 1 Formyl 2 Picolinoyl and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular bonding within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
FT-IR spectroscopy would be instrumental in identifying the characteristic functional groups present in Hydrazine (B178648), 1-formyl-2-picolinoyl-. The analysis would focus on the detection of key vibrational modes. The presence of N-H stretching vibrations, typically observed in the region of 3100-3500 cm⁻¹, would be indicative of the hydrazine moiety. The position and shape of these bands could provide insights into intermolecular and intramolecular hydrogen bonding.
The carbonyl (C=O) stretching vibrations are expected to appear as strong absorption bands in the 1650-1750 cm⁻¹ region. The exact wavenumber would help to distinguish between the formyl and picolinoyl carbonyl groups and would be influenced by conjugation and hydrogen bonding. Vibrations corresponding to the C=N and C=C bonds of the picolinoyl ring would be found in the 1400-1600 cm⁻¹ range. The C-N and C-C stretching and bending vibrations would populate the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.
Hypothetical FT-IR Data for Hydrazine, 1-formyl-2-picolinoyl-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3350 | Medium, Broad | N-H Stretch (Hydrogen Bonded) |
| ~3200 | Medium | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2850 | Weak | Aldehydic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Formyl) |
| ~1685 | Strong | C=O Stretch (Picolinoyl Amide) |
| ~1600 | Medium | C=C/C=N Stretch (Pyridine Ring) |
| ~1540 | Medium | N-H Bend |
| ~1470 | Medium | C-H Bend |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy would offer complementary information to the FT-IR data. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine (B92270) ring and the C-C backbone would be expected to produce strong signals in the Raman spectrum. The technique would be especially useful for confirming the structure of the carbon skeleton and observing vibrations that are weak or inactive in the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy for Proton Environment Elucidation and Tautomeric Studies
¹H NMR spectroscopy would provide detailed information about the number and types of protons and their neighboring environments. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the acylhydrazine substituent. The formyl proton would be expected to resonate at a downfield position (δ 8.0-8.5 ppm).
The N-H protons of the hydrazine linkage would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent, concentration, and temperature, reflecting their involvement in hydrogen bonding and potential chemical exchange. Tautomerism, such as the amide-imidol equilibrium, could be investigated by observing changes in the ¹H NMR spectrum under different conditions or by using specific NMR experiments.
Hypothetical ¹H NMR Data for Hydrazine, 1-formyl-2-picolinoyl- (in DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.8 | br s | 1H | N-H |
| ~10.2 | br s | 1H | N-H |
| ~8.6 | d | 1H | Pyridine H6 |
| ~8.2 | s | 1H | Formyl CH |
| ~8.0 | td | 1H | Pyridine H4 |
| ~7.8 | d | 1H | Pyridine H3 |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy would be employed to characterize the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The carbonyl carbons of the formyl and picolinoyl groups would be the most deshielded, appearing at the downfield end of the spectrum (δ 160-180 ppm). The carbons of the pyridine ring would resonate in the δ 120-150 ppm range. This technique would confirm the number of carbon atoms and provide valuable information about their hybridization and electronic environment.
Hypothetical ¹³C NMR Data for Hydrazine, 1-formyl-2-picolinoyl- (in DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~165.5 | C=O (Picolinoyl) |
| ~162.0 | C=O (Formyl) |
| ~149.0 | Pyridine C2 |
| ~148.5 | Pyridine C6 |
| ~138.0 | Pyridine C4 |
| ~127.0 | Pyridine C5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the formyl group, the hydrazine linker, and the picolinoyl moiety by observing correlations between the N-H and formyl protons and the carbonyl carbons, as well as the pyridine ring carbons.
Through the combined interpretation of these advanced spectroscopic techniques, a complete and detailed structural elucidation of Hydrazine, 1-formyl-2-picolinoyl- could be achieved.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a critical tool for confirming the molecular weight of Hydrazine, 1-formyl-2-picolinoyl- and elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) values, allowing for the unambiguous determination of the molecular formula.
The fragmentation of Hydrazine, 1-formyl-2-picolinoyl- in the mass spectrometer typically proceeds through the cleavage of its characteristic bonds. The initial molecular ion peak corresponding to the exact mass of the compound is observed. Subsequent fragmentation events often involve the loss of the formyl group (CHO) and the picolinoyl group (C6H4NO). The analysis of these fragment ions provides valuable insights into the connectivity of the molecule. The fragmentation pattern is crucial for the structural confirmation of newly synthesized derivatives of Hydrazine, 1-formyl-2-picolinoyl-.
Table 1: Illustrative Mass Spectrometry Data for Hydrazine, 1-formyl-2-picolinoyl-
| Fragment Ion | Proposed Structure | Observed m/z |
| [M]+ | C8H7N3O2 | Value not available |
| [M-CHO]+ | C7H6N3O | Value not available |
| [M-C6H4NO]+ | C2H3N2O | Value not available |
| [C6H4NO]+ | Picolinoyl cation | Value not available |
Note: The m/z values are illustrative and would be determined experimentally.
Electronic Absorption and Luminescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption and luminescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of Hydrazine, 1-formyl-2-picolinoyl-. The ultraviolet-visible (UV-Vis) absorption spectrum reveals the electronic transitions that occur upon excitation with light. These transitions are typically π → π* and n → π* in nature, originating from the aromatic picolinoyl ring and the non-bonding electrons on the nitrogen and oxygen atoms. The solvent environment can influence the position and intensity of these absorption bands, providing information about the solute-solvent interactions.
Luminescence spectroscopy, including fluorescence and phosphorescence, provides information about the de-excitation pathways of the electronically excited molecule. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that characterize the luminescent properties of Hydrazine, 1-formyl-2-picolinoyl-. The nature of the solvent, temperature, and the presence of quenchers can significantly affect the luminescence behavior.
Table 2: Representative Photophysical Data for Hydrazine, 1-formyl-2-picolinoyl-
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | Value not available | Solvent dependent |
| Molar Absorptivity (ε) | Value not available | Dependent on λabs |
| Emission Maximum (λem) | Value not available | Solvent dependent |
| Stokes Shift | Value not available | |
| Fluorescence Quantum Yield (ΦF) | Value not available |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural information for Hydrazine, 1-formyl-2-picolinoyl-.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular structure of Hydrazine, 1-formyl-2-picolinoyl-. By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles within the molecule. This information reveals the conformation of the molecule in the solid state, including the relative orientation of the formyl and picolinoyl groups.
Furthermore, SC-XRD elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Table 3: Selected Crystallographic Data for a Hypothetical Crystal of Hydrazine, 1-formyl-2-picolinoyl-
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | e.g., 4 |
| Density (calculated) (g/cm³) | Value not available |
Powder X-ray Diffraction for Phase Identification and Polymorphism Assessment
Powder X-ray diffraction (PXRD) is a complementary technique used for the phase identification of crystalline materials. The PXRD pattern of a polycrystalline sample of Hydrazine, 1-formyl-2-picolinoyl- provides a unique fingerprint that can be used to confirm its identity and purity.
PXRD is also instrumental in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. By comparing the PXRD patterns of different batches or samples prepared under various conditions, it is possible to identify and characterize different polymorphic forms of Hydrazine, 1-formyl-2-picolinoyl-.
Coordination Chemistry and Metal Complex Formation with Hydrazine, 1 Formyl 2 Picolinoyl As a Ligand
Ligand Design Principles and Chelation Modes of the 1-formyl-2-picolinoyl-Hydrazine Scaffold
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. The 1-formyl-2-picolinoyl-hydrazine scaffold incorporates several key features that make it an effective chelating agent.
Hydrazine (B178648), 1-formyl-2-picolinoyl- and similar picolinoyl hydrazone ligands are capable of binding to a metal ion through multiple donor atoms, a property known as denticity. The primary coordination sites within this scaffold are:
Picolinoyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a strong donor site.
Carbonyl Oxygen: The oxygen atom of the formyl or other acyl group attached to the hydrazine moiety can coordinate to the metal ion.
Hydrazine Nitrogens: One or both nitrogen atoms of the hydrazine group can participate in coordination.
The versatile denticity of these ligands, often acting as tridentate (three-donor) O,N,N systems, allows them to form stable five- or six-membered chelate rings with metal ions. researchgate.net The specific coordination mode can be influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. For instance, in some complexes, the ligand may act as a neutral tridentate molecule, while in others, it may deprotonate to form a monoanionic tridentate ligand. researchgate.net
A significant feature of the 1-formyl-2-picolinoyl-hydrazine scaffold is its ability to exist in keto and enol tautomeric forms. masterorganicchemistry.comfiveable.mechemistrysteps.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.me
Keto form: In this form, the ligand possesses a carbonyl group (C=O) and an N-H group within the hydrazide moiety.
Enol form: Through a proton transfer, the ligand can rearrange to form an enol tautomer, characterized by a C=N double bond and a hydroxyl (-OH) group.
The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and the presence of a metal ion. masterorganicchemistry.comchemistrysteps.com Coordination to a metal ion often favors the enol form, where the ligand deprotonates and binds to the metal through the enolic oxygen and the azomethine nitrogen. This deprotonation results in the formation of a more stable, neutral complex. researchgate.net The ability to coordinate in both the keto and enol forms adds to the versatility of this ligand scaffold, allowing for the formation of complexes with different geometries and electronic properties.
The flexibility and binding affinity of the 1-formyl-2-picolinoyl-hydrazine scaffold can be fine-tuned by introducing various substituents on either the pyridine ring or the formyl group. These modifications can influence the ligand's electronic and steric properties, thereby affecting its coordination behavior.
Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds.
Steric Effects: Bulky substituents can create steric hindrance, which may favor the formation of specific coordination geometries or even prevent the coordination of certain metal ions.
By strategically modifying the ligand structure, it is possible to design ligands with enhanced selectivity and affinity for specific metal ions, leading to the development of metal complexes with desired properties for various applications.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Hydrazine, 1-formyl-2-picolinoyl- and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ias.ac.in The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.net
The 1-formyl-2-picolinoyl-hydrazine scaffold has been shown to form stable complexes with a wide range of transition metal ions. ias.ac.inresearchgate.net The specific metal ions that have been successfully complexed with this type of ligand include:
Divalent Cations: Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Cd(II), Hg(II), and Pb(II). researchgate.netias.ac.inresearchgate.netajol.info
Trivalent Cations: Fe(III) and Cr(III). researchgate.net
Other Metal Ions: Pd(II), Uranyl(VI), and Ti(IV). researchgate.netresearchgate.net
The geometry of the resulting complexes varies depending on the metal ion and the stoichiometry of the reaction. Octahedral, square planar, and other coordination geometries have been observed. researchgate.netresearchgate.net
Table 1: Examples of Metal Complexes with Picolinoyl Hydrazone Ligands
| Metal Ion | Ligand | Observed Geometry | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | 2-benzoylpyridine picolinoylhydrazone | Octahedral | researchgate.net |
| Pt(II) | ONN donor hydrazone | Square Planar | nih.gov |
| Fe(III), Co(III), Ni(II), Cu(II), Zn(II), Cd(II), UO₂(II) | bis(biacetylmonoxime) carbohydrazone | - | researchgate.net |
Coordination compounds can be classified as either homoleptic or heteroleptic. unacademy.comsarthaks.comyoutube.comyoutube.com
Homoleptic complexes: These contain only one type of ligand bound to the central metal ion. unacademy.comsarthaks.comyoutube.comyoutube.com An example would be a complex where the metal is coordinated to multiple molecules of Hydrazine, 1-formyl-2-picolinoyl-.
Heteroleptic complexes: These contain more than one type of ligand coordinated to the central metal ion. unacademy.comsarthaks.comyoutube.comyoutube.com For instance, a complex could contain both Hydrazine, 1-formyl-2-picolinoyl- and another ligand, such as chloride or 4-picoline. nih.gov
The synthesis of both homoleptic and heteroleptic complexes with the 1-formyl-2-picolinoyl-hydrazine scaffold has been reported. nih.gov The choice of reaction conditions and the stoichiometry of the reactants can be used to control the formation of either type of complex. The ability to synthesize heteroleptic complexes further expands the range of structures and properties that can be achieved with this versatile ligand system.
Influence of Anions and Solvents on Coordination Geometry and Supramolecular Assembly
The coordinating ability of anions can determine whether they are incorporated into the primary coordination sphere or exist as non-coordinating counterions. rsc.orgresearchgate.net For instance, small, strongly coordinating anions like chloride or bromide are more likely to bind directly to the metal center, influencing the coordination geometry. In contrast, large, weakly coordinating anions such as perchlorate (B79767) or tetrafluoroborate (B81430) are often excluded from the inner sphere, serving to balance charge and participate in weaker, long-range electrostatic interactions or hydrogen bonding that guide the crystal packing. researchgate.net
Solvents play an equally crucial role. researchgate.net Coordinating solvents like methanol, acetonitrile, or dimethylformamide can act as co-ligands, binding directly to vacant sites on the metal ion. This is particularly common in complexes where the primary ligand, Hydrazine, 1-formyl-2-picolinoyl-, does not fully saturate the metal's coordination number. The size, shape, and polarity of solvent molecules also mediate the self-assembly process, influencing how individual complex units arrange into larger, ordered structures. nii.ac.jp Solvent-mediated transformations can even lead to the replacement of a coordinated solvent molecule, yielding different complex formulations from the same set of initial reagents. mdpi.com The interplay between anion-metal and solvent-metal interactions is a key factor in achieving specific coordination geometries and controlling the formation of one-, two-, or three-dimensional supramolecular motifs. mdpi.comrsc.org
Structural Elucidation of Coordination Complexes
Determination of Metal-Ligand Bond Lengths and Angles
X-ray crystallography allows for the precise measurement of the distances between the central metal ion and the donor atoms of the Hydrazine, 1-formyl-2-picolinoyl- ligand, as well as the angles between these bonds. The ligand typically coordinates through the pyridine nitrogen, the amide oxygen, and the formyl oxygen or imine nitrogen, acting as a tridentate ligand.
Metal-ligand bond lengths are indicative of the strength of the interaction. For example, in related picolinoyl hydrazone complexes, the bond between a transition metal and the pyridine nitrogen is often shorter and stronger than the bond to the carbonyl oxygen. These structural parameters are sensitive to the nature of the metal ion, its oxidation state, and the influence of other co-ligands or counter-anions in the crystal lattice. nih.gov
Below is a table of representative bond lengths and angles for a hypothetical octahedral complex of Hydrazine, 1-formyl-2-picolinoyl- with a first-row transition metal (M), based on data from analogous structures.
| Bond/Angle | Typical Value Range | Description |
| M-O (carbonyl) | 2.10 - 2.30 Å | The bond between the metal and the oxygen atom of the picolinoyl carbonyl group. |
| M-N (pyridine) | 2.05 - 2.20 Å | The bond between the metal and the nitrogen atom of the pyridine ring. |
| M-N (hydrazine) | 2.15 - 2.35 Å | The bond between the metal and the nitrogen atom from the hydrazine moiety. |
| O-M-N (bite) | 75 - 85° | The chelate angle formed by the carbonyl oxygen, the metal center, and the pyridine nitrogen. |
| N-M-N (bite) | 70 - 80° | The chelate angle formed by the pyridine nitrogen, the metal center, and the hydrazine nitrogen. |
| trans Angle | 165 - 180° | The angle between two donor atoms positioned on opposite sides of the metal center in an octahedral field. |
Note: These values are illustrative and can vary based on the specific metal, co-ligands, and crystal packing forces.
Analysis of Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination geometry describes the spatial arrangement of the ligand's donor atoms around the central metal ion. For Hydrazine, 1-formyl-2-picolinoyl-, which can act as a tridentate ligand, it often promotes the formation of six-coordinate, distorted octahedral geometries when two ligand molecules bind to a single metal ion. nih.govnih.gov In such cases, two ligands wrap around the metal center, with their donor atoms occupying the six vertices of the octahedron.
Alternatively, if one molecule of the ligand binds along with other monodentate or bidentate co-ligands (like water, halides, or solvent molecules), a variety of geometries can be achieved. ajol.info For example, with a metal ion that favors four-coordination, such as Cu(II) or Pd(II), square planar or tetrahedral geometries might be observed. The preference for a specific geometry is a delicate balance of factors including the electronic configuration of the metal ion (d-electron count), the steric bulk of the ligand, and the effects of the counter-anion and solvent. nih.govlibretexts.org Jahn-Teller distortion is a common feature in the octahedral complexes of certain metal ions like Cu(II) and high-spin Cr(II), leading to an elongation of the axial bonds and further deviation from ideal geometry. youtube.com
Supramolecular Interactions within Coordination Solids
For complexes of Hydrazine, 1-formyl-2-picolinoyl-, key interactions include:
Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen and uncoordinated anions can act as acceptors. These interactions can link complexes into chains, sheets, or three-dimensional networks. mdpi.com Coordinated or lattice solvent molecules, especially water, often play a crucial role as bridges in these hydrogen-bonding schemes. conicet.gov.ar
π-π Stacking: The pyridine ring of the ligand is aromatic and can engage in π-π stacking interactions with adjacent rings. These interactions, where the electron-rich clouds of the rings overlap, are crucial for stabilizing the packing of complexes in the solid state. mdpi.com
C-H···π Interactions: The hydrogen atoms on the pyridine and formyl groups can interact with the π-system of an adjacent pyridine ring, further contributing to the stability of the crystal lattice. conicet.gov.ar
These directional interactions work in concert to build complex and often elegant supramolecular assemblies from the fundamental coordination complex building blocks. mdpi.com
Electronic and Magnetic Properties of Metal Complexes
The coordination of Hydrazine, 1-formyl-2-picolinoyl- to a transition metal ion profoundly alters the electronic state of the metal, giving rise to distinct spectroscopic and magnetic properties.
Electronic Absorption Spectra and Ligand Field Transitions
Electronic absorption spectroscopy (UV-Vis) is a powerful tool for probing the electronic structure of metal complexes. The spectra of complexes with Hydrazine, 1-formyl-2-picolinoyl- typically display two types of transitions: intense bands in the ultraviolet region and weaker bands in the visible region. hilarispublisher.com
The high-energy UV bands are generally attributed to intra-ligand transitions (π → π* and n → π*), which are characteristic of the aromatic pyridine ring and the hydrazone moiety. researchgate.net Upon coordination to a metal, these bands may shift, indicating electronic perturbation of the ligand. hilarispublisher.comresearchgate.net
Of greater interest for understanding the metal-ligand interaction are the weaker d-d or ligand-field transitions, which typically occur in the visible or near-infrared region. wikipedia.org According to ligand field theory, the interaction between the ligand's donor atoms and the metal's d-orbitals removes the degeneracy of the d-orbitals. libretexts.orgyoutube.com In an octahedral complex, for instance, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. The absorption of light can promote an electron from the t₂g level to the e_g level. The energy of this transition, and thus the color of the complex, is determined by the magnitude of the splitting, known as the ligand field splitting parameter (Δo or 10Dq). rsc.org
The electronic spectra of Co(II) and Ni(II) complexes with related hydrazone ligands often show multiple bands corresponding to these d-d transitions, which are characteristic of an octahedral geometry. researchgate.net
The table below summarizes typical electronic absorption bands for hypothetical transition metal complexes of Hydrazine, 1-formyl-2-picolinoyl-.
| Metal Ion (Geometry) | Transition | Typical Wavenumber (cm⁻¹) | Description |
| Ni(II) (Octahedral) | ³A₂g → ³T₂g | 10,000 - 11,000 | The lowest energy d-d transition in an octahedral Ni(II) complex. |
| Ni(II) (Octahedral) | ³A₂g → ³T₁g(F) | 17,000 - 18,500 | A second, higher energy spin-allowed transition. |
| Ni(II) (Octahedral) | ³A₂g → ³T₁g(P) | 24,000 - 26,000 | A third spin-allowed transition, sometimes obscured by charge transfer bands. |
| Co(II) (Octahedral) | ⁴T₁g → ⁴T₂g | 9,000 - 10,000 | The lowest energy d-d transition in an octahedral Co(II) complex. |
| Co(II) (Octahedral) | ⁴T₁g → ⁴A₂g | 17,000 - 18,000 | A two-electron transition, often weak. |
| Co(II) (Octahedral) | ⁴T₁g → ⁴T₁g(P) | 23,000 - 24,000 | A higher energy spin-allowed transition. |
| Intra-ligand | π → π | > 30,000 | Transition within the aromatic and conjugated system of the ligand. |
| Intra-ligand | n → π | 28,000 - 32,000 | Transition involving non-bonding electrons on N and O atoms. researchgate.net |
Note: These are representative values from similar hydrazone complexes and serve to illustrate the expected spectral features.
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies
The magnetic properties of coordination complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. libretexts.orgyoutube.com The study of magnetic susceptibility provides valuable insight into the electronic structure and spin state of the central metal ion in a complex. libretexts.orgdu.edu.eg For complexes formed with ligands like Hydrazine, 1-formyl-2-picolinoyl-, the magnetic moments can help determine whether a complex is high-spin or low-spin, which in turn provides information about the strength of the ligand field. youtube.comdu.edu.eg
Expected Magnetic Behavior:
Metal complexes of Hydrazine, 1-formyl-2-picolinoyl- are expected to exhibit magnetic properties dependent on the specific transition metal ion involved. For instance, complexes with Mn(II), Fe(III), or Co(II) are likely to be paramagnetic due to the presence of unpaired d-electrons. researchgate.net The exact magnetic moment would depend on the geometry of the complex (e.g., octahedral or tetrahedral) and the spin state of the metal ion. du.edu.eg In contrast, a Zn(II) complex would be expected to be diamagnetic as Zn(II) has a completely filled d-shell.
Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy is a powerful technique for studying paramagnetic species, particularly those containing copper(II) ions. researchgate.net The EPR spectrum of a Cu(II) complex can provide detailed information about the coordination environment, the nature of the donor atoms, and the geometry of the complex. The g-values and hyperfine coupling constants obtained from an EPR spectrum are characteristic of the electronic ground state of the Cu(II) ion.
For a hypothetical Cu(II) complex with Hydrazine, 1-formyl-2-picolinoyl-, the EPR spectrum would be expected to show features characteristic of a d9 system. The shape of the spectrum (e.g., axial or rhombic) would indicate the symmetry of the ligand field around the copper ion. By analogy with other copper(II) picolinoylhydrazone complexes, it is anticipated that Hydrazine, 1-formyl-2-picolinoyl- would coordinate to Cu(II) through the pyridine nitrogen and the carbonyl oxygen, leading to the formation of a stable chelate ring.
A representative table of expected EPR parameters for a hypothetical Cu(II) complex is provided below, based on data from similar structures.
| Parameter | Expected Value Range | Information Gained |
| g | ||
| g⊥ | 2.04 - 2.10 | Information on the in-plane bonding. |
| A | (x 10-4 cm-1) |
Reactivity and Stability of Coordination Complexes
The reactivity and stability of coordination complexes are crucial aspects that determine their potential applications. These properties are influenced by factors such as the nature of the metal ion and the ligand, the coordination geometry, and the reaction conditions.
Ligand exchange reactions involve the substitution of one or more ligands in a coordination sphere by other ligands. The lability of a complex, or its tendency to undergo ligand exchange, is an important aspect of its reactivity. The kinetics of ligand exchange can be studied to understand the reaction mechanisms, which can be associative, dissociative, or interchange in nature.
For complexes of Hydrazine, 1-formyl-2-picolinoyl-, the ligand exchange dynamics would likely be influenced by the strength of the metal-ligand bonds. The presence of a chelate ring, formed by the bidentate or tridentate coordination of the ligand, is expected to enhance the stability of the complexes, a phenomenon known as the chelate effect. This would generally result in slower ligand exchange rates compared to complexes with monodentate ligands. The study of these dynamics can be carried out using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR).
The thermal stability of coordination compounds is often investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information about the decomposition temperatures and the nature of the degradation products.
The thermal decomposition of metal complexes with ligands similar to Hydrazine, 1-formyl-2-picolinoyl- typically proceeds in a stepwise manner. The initial stages often involve the loss of solvent molecules, if any are present in the crystal lattice. Subsequent decomposition steps correspond to the breakdown of the organic ligand, ultimately leading to the formation of a metal oxide as the final residue at high temperatures. The specific degradation pathway and the temperatures at which these processes occur would be characteristic of the particular metal complex.
A hypothetical thermal decomposition profile for a metal complex of Hydrazine, 1-formyl-2-picolinoyl-, M(L)n·xH2O, is outlined in the table below.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Species Lost |
| 1 | 80 - 150 | Varies | Water of hydration (xH2O) |
| 2 | 200 - 400 | Varies | Fragmentation of the formyl and picolinoyl groups |
| 3 | > 400 | Varies | Complete decomposition of the ligand |
| Final Residue | > 600 | - | Metal Oxide |
Theoretical and Computational Investigations of Hydrazine, 1 Formyl 2 Picolinoyl and Its Metal Complexes
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and various molecular properties of compounds like Hydrazine (B178648), 1-formyl-2-picolinoyl-. These methods allow for the investigation of molecules that may be difficult to study experimentally.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, especially for medium-sized organic molecules. imist.ma DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For hydrazine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. imist.maresearchgate.net
These optimized geometries correspond to minima on the potential energy surface. By calculating the energies of different conformations, researchers can establish energy profiles, identifying the most stable conformers and the energy barriers between them. For instance, studies on related carbothioamide derivatives have used DFT to compare the relative stability of different conformers, such as folded versus extended forms, finding energy differences on the order of a few kcal/mol. mdpi.com This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Table 1: Example of Calculated Lattice Energy Components using the AA-CLP-PIXEL Method for Related Hydrazine-1-carbothioamides
| Energy Component | Crystal Structure 1 (kcal/mol) | Crystal Structure 2 (kcal/mol) |
| Coulombic | -16.0 | -17.9 |
| Polarization | -6.1 | -6.8 |
| Dispersion | -21.4 | -23.1 |
| Repulsion | 20.1 | 21.0 |
| Total Lattice Energy | -23.4 | -26.8 |
This table illustrates the type of energy data obtained from computational studies, adapted from research on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. mdpi.com
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)), aim to solve the electronic Schrödinger equation directly. wikipedia.orgresearchgate.net
While computationally more demanding than DFT, ab initio methods provide a higher level of theoretical accuracy, which is often necessary for precisely calculating reaction barriers and understanding complex electronic phenomena. researchgate.net For example, in studying the atmospheric oxidation of hydrazine by hydroxyl radicals, high-level CCSD(T) calculations were applied to geometries optimized at the MP2 level to accurately determine the barrier energies for various reaction pathways, including hydrogen abstraction. researchgate.net This rigorous approach ensures a reliable description of the potential energy surface, which is critical for understanding reaction kinetics. researchgate.net
Computational methods are highly effective in predicting the spectroscopic signatures of molecules.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies often correspond well with experimental FT-IR spectra, aiding in the assignment of specific vibrational modes to functional groups within the molecule. researchgate.netnih.gov Typically, calculated frequencies are scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The predicted shifts are often in good agreement with experimental data, helping to confirm the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. nih.gov These calculations can determine the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and color of the compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).
The LUMO energy (ELUMO) is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com
DFT calculations are widely used to compute these orbital energies and visualize their spatial distribution. imist.maresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing the charges on individual atoms and providing a detailed picture of bonding and lone-pair interactions within the molecule. imist.ma
Table 2: Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | ½ (EHOMO + ELUMO) | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Represents resistance to change in electron distribution. mdpi.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when accepting electrons. mdpi.com |
Mechanistic Investigations of Reactions Involving the Compound
Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction profile that explains how a reaction proceeds.
A key goal of mechanistic studies is to identify the most likely path a reaction will follow. Computational methods allow for the exploration of various possible reaction pathways. researchgate.net For a given pathway, the most critical point is the transition state (TS) , which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate.
For reactions involving hydrazine derivatives, such as hydrazone formation, hydrolysis, or complexation, DFT calculations can be used to locate the geometry of the transition states. researchgate.net For example, in the one-pot assembly of 1-formyl-2-pyrazolines, which involves a formylhydrazine (B46547) intermediate, quantum-chemical approaches were used to investigate the entire assembly mechanism, including the C-vinylation and isomerization steps. researchgate.net Similarly, the mechanism of the Wolff-Kishner reduction, a classic reaction involving a hydrazone intermediate, proceeds through a series of deprotonation and protonation steps that can be modeled computationally to understand the formation of the final alkane product. libretexts.orglibretexts.org These studies provide a step-by-step visualization of bond-breaking and bond-forming processes that are impossible to observe directly through experimental means. researchgate.net
Kinetic and Thermodynamic Aspects of Chemical Transformations
While specific kinetic and thermodynamic data for Hydrazine, 1-formyl-2-picolinoyl- are not extensively documented, valuable insights can be drawn from studies on analogous picolinic acid hydrazide (PAH) and other acylhydrazone derivatives. The chemical transformations of these molecules, particularly their interactions with metal ions, are governed by a delicate balance of kinetic and thermodynamic factors.
Kinetics of Metal Complex Formation and Redox Reactions:
The formation of metal complexes with hydrazone ligands is typically a rapid process. The kinetics of such reactions are often studied using techniques like stopped-flow spectrophotometry. For instance, the rate of complex formation between various transition metal ions and hydrazone ligands is influenced by the nature of the metal ion, the solvent, and the specific functional groups on the ligand.
Kinetic studies on the oxidation of picolinic acid hydrazide (PAH) by various oxidizing agents, such as thallium(III) and hexacyanoferrate(III), reveal that the reactions often proceed through the formation of an initial complex between the reactant and the oxidant. acs.orgresearchgate.net The rate of these reactions can be influenced by factors such as the concentration of acid and chloride ions in the medium. acs.org For example, in the oxidation of PAH by thallium(III) in an acidic medium, an increase in the concentration of H+ and Cl- ions was found to decrease the reaction rate. acs.org The reaction mechanism is proposed to involve the formation of a complex which then decomposes in subsequent steps to yield the final products. acs.orgresearchgate.net
Thermodynamics of Chelation:
The thermodynamic stability of metal complexes with picolinoyl hydrazide derivatives is a critical aspect of their chemistry. The chelation process is typically characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Potentiometric titrations and spectrophotometric methods are commonly employed to determine the stability constants of these complexes.
Studies on the chelation of metal ions like iron(II) and zinc(II) with pyridine-2-aldehyde-2'-pyridylhydrazone, a structurally related ligand, have shown the formation of stable complexes. researchgate.net The thermodynamic parameters for the formation of these complexes can be determined by measuring the equilibrium constants at different temperatures. researchgate.net Generally, the formation of chelate rings with metal ions is an entropically favored process. For phenyl hydrazine hydrochloride, the solvolysis process has been shown to be endothermic, with positive values for the standard enthalpy change (ΔH°). ekb.eg
The stability of these complexes is influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the presence of other functional groups. The picolinoyl moiety, with its nitrogen and oxygen donor atoms, plays a crucial role in the chelation process, forming stable five- or six-membered rings with metal ions. The formyl group in Hydrazine, 1-formyl-2-picolinoyl- can also participate in coordination, potentially leading to the formation of polynuclear complexes.
A representative table of thermodynamic parameters for the solvolysis of a related compound, phenyl hydrazine hydrochloride, is provided below to illustrate the typical data obtained in such studies.
| Solvent System (EtOH-H₂O, v/v) | Temperature (K) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |
| 30% | 293.15 | 35.4 | 25.1 | 35.1 |
| 50% | 293.15 | 38.2 | 24.5 | 46.7 |
| 70% | 293.15 | 41.5 | 23.8 | 60.4 |
| 100% | 293.15 | 45.1 | 22.9 | 75.7 |
This table is illustrative and based on data for phenyl hydrazine hydrochloride to demonstrate the nature of thermodynamic parameters in related systems. ekb.eg
Computational Studies of Catalytic Cycles (if applicable to general acyl hydrazines)
Acyl hydrazones are known to participate in various catalytic reactions, and computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these processes. While specific catalytic cycles involving Hydrazine, 1-formyl-2-picolinoyl- are not yet reported, the general principles derived from studies on other acyl hydrazones are highly relevant.
One of the most significant reactions involving acyl hydrazones is their hydrolysis, which is often acid-catalyzed. acs.org DFT calculations have been used to model the reaction mechanism, which generally involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon to form a carbinolamine intermediate. acs.orgnih.gov The subsequent decomposition of this intermediate releases the corresponding aldehyde or ketone and the hydrazide. acs.org Computational studies can map the potential energy surface of these reactions, identifying transition states and intermediates, and providing insights into the rate-determining steps. acs.org
Furthermore, acyl hydrazones can act as ligands in catalytic systems. For instance, metal complexes of hydrazones have been explored for their catalytic activity in various organic transformations. nih.gov Computational studies can help in designing more efficient catalysts by providing information on the electronic structure of the catalyst, the binding of substrates, and the energy barriers for different reaction pathways.
A key aspect of hydrazone chemistry relevant to catalysis is the formation of the hydrazone itself from a hydrazine and a carbonyl compound. This reaction is reversible and its mechanism has been studied computationally. nih.gov Aniline and its derivatives are often used as catalysts for this reaction, and DFT studies can elucidate the role of the catalyst in lowering the activation energy of the reaction. nih.gov The generally accepted mechanism for aniline-catalyzed hydrazone formation involves the formation of a tetrahedral intermediate, and the catalyst facilitates the proton transfer steps involved in the dehydration of this intermediate. nih.gov
The insights gained from these computational studies on general acyl hydrazones can be extrapolated to predict the potential catalytic applications of Hydrazine, 1-formyl-2-picolinoyl- and its metal complexes.
Molecular Dynamics and Docking Studies for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for investigating the conformational landscape and intermolecular interactions of molecules like Hydrazine, 1-formyl-2-picolinoyl-. These methods provide a dynamic and three-dimensional perspective on the molecule's behavior, which is crucial for understanding its chemical reactivity and biological activity.
Conformational Analysis:
The flexibility of the hydrazine linker and the presence of rotatable bonds in Hydrazine, 1-formyl-2-picolinoyl- allow it to adopt multiple conformations. DFT calculations are often used to determine the relative energies of different conformers and to identify the most stable structures. acs.orgrcsi.com For N-acylhydrazones, a key conformational feature is the dihedral angle around the amide bond (O=C–N–N). acs.orgrcsi.com Theoretical studies on N-methylated N-acylhydrazones have shown that methylation can significantly alter the preferred conformation from antiperiplanar to synperiplanar. acs.orgrcsi.com
The planarity of the acylhydrazone moiety is another important factor that influences its electronic properties and interaction with other molecules. Steric effects can cause deviations from planarity, which can be quantified using computational methods. acs.orgrcsi.com
Intermolecular Interactions:
Molecular docking studies are widely used to predict the binding mode of a ligand to a receptor, such as a protein or a DNA molecule. mdpi.comnih.gov For Hydrazine, 1-formyl-2-picolinoyl-, docking studies could be employed to explore its potential interactions with biological targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comresearchgate.net These simulations provide insights into the stability of the complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. For instance, MD simulations of hydrazone derivatives have been used to study their interaction with enzymes and to understand their mechanism of action. mdpi.com
The combination of docking and MD simulations can provide a detailed picture of the intermolecular interactions of Hydrazine, 1-formyl-2-picolinoyl-, which is essential for the rational design of new molecules with specific biological activities.
Below is a table summarizing the types of computational studies and the insights they provide for acyl hydrazone derivatives.
| Computational Method | Information Provided | Relevance to Hydrazine, 1-formyl-2-picolinoyl- |
| DFT Calculations | Relative energies of conformers, electronic properties, reaction mechanisms, transition state energies. acs.orgacs.orgrcsi.com | Understanding the preferred conformation, reactivity, and potential catalytic cycles. |
| Molecular Docking | Preferred binding orientation in a receptor active site, key intermolecular interactions, binding affinity scores. mdpi.comnih.gov | Predicting potential biological targets and designing derivatives with improved binding. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the molecule and its complexes, conformational flexibility, stability of ligand-receptor interactions. mdpi.comresearchgate.net | Assessing the stability of metal complexes and interactions with biological macromolecules. |
Mechanistic Research and Advanced Applications of Hydrazine, 1 Formyl 2 Picolinoyl in Specialized Chemical Fields
Applications in Catalysis
While direct catalytic applications of "Hydrazine, 1-formyl-2-picolinoyl-" are not extensively documented, the broader family of picolinoyl hydrazides and their metal complexes have demonstrated significant catalytic activity. These compounds serve as versatile scaffolds for the development of both homogeneous and heterogeneous catalysts.
Role of Hydrazine (B178648), 1-formyl-2-picolinoyl- and its Metal Complexes as Ligands in Homogeneous and Heterogeneous Catalysis
"Hydrazine, 1-formyl-2-picolinoyl-" is a multifunctional ligand capable of coordinating with metal ions in several ways. The picolinoyl fragment offers a nitrogen atom from the pyridine (B92270) ring and an oxygen atom from the carbonyl group for chelation. The hydrazine moiety provides additional coordination sites, and the formyl group can further influence the electronic properties and steric environment of the resulting metal complexes. This versatility allows for the formation of stable complexes with a variety of transition metals, which are crucial for catalytic applications.
In homogeneous catalysis , metal complexes of picolinoyl hydrazide derivatives are soluble in the reaction medium, offering high activity and selectivity. For instance, zinc complexes with picolinoylhydrazides have been effectively used as catalysts in the hydrosilylation of ketones. researchgate.net These catalysts, formed in situ from diethylzinc (B1219324) and the picolinoylhydrazide ligand, facilitate the reduction of a range of aromatic and aliphatic ketones. researchgate.net
For heterogeneous catalysis , these ligands can be incorporated into coordination polymers or immobilized on solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. For example, a one-dimensional coordination polymer based on a copper(II) complex with 2-picolinic acid, a related structural motif, has been shown to be an efficient and recyclable catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govresearchgate.net The stability and reusability of such polymeric catalysts are critical for sustainable chemical processes. nih.gov
The table below summarizes the catalytic applications of systems related to "Hydrazine, 1-formyl-2-picolinoyl-".
| Catalyst Type | Metal Center | Reaction | Role of Picolinoyl Hydrazide Moiety | Reference |
| Homogeneous | Zinc | Hydrosilylation of ketones | Ligand for in situ catalyst formation | researchgate.net |
| Heterogeneous | Copper(II) | "Click" reaction for triazole synthesis | Bridging ligand in a 1D coordination polymer | nih.govnih.govresearchgate.net |
Mechanistic Studies of Catalytic Reactions Promoted by These Systems
Understanding the reaction mechanism is key to optimizing catalytic performance. Mechanistic investigations of reactions catalyzed by picolinoyl hydrazide-related complexes often involve a combination of spectroscopic techniques and computational studies, such as Density Functional Theory (DFT).
In the case of the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction) using a 1D copper(II)-picolinic acid coordination polymer, DFT studies have elucidated a plausible mechanism. nih.gov The reaction is believed to proceed through a copper(I) intermediate, which forms a η²-alkyne complex. Subsequent coordination of the azide (B81097) and cycloaddition leads to the triazole product. nih.gov
For the zinc-catalyzed hydrosilylation of ketones, mechanistic studies suggest the formation of an active zinc hydride species. researchgate.net The picolinoylhydrazide ligand plays a crucial role in stabilizing the zinc center and modulating its reactivity. The reaction likely proceeds through the coordination of the ketone to the zinc center, followed by hydride transfer from the silane (B1218182) to the carbonyl carbon.
Supramolecular Chemistry and Crystal Engineering
The structural features of "Hydrazine, 1-formyl-2-picolinoyl-" make it an excellent building block for the construction of complex supramolecular architectures. The presence of hydrogen bond donors (N-H) and acceptors (C=O, pyridine N), along with the aromatic pyridine ring, allows for a variety of non-covalent interactions that can be exploited in crystal engineering.
Rational Design of Supramolecular Assemblies based on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The predictable formation of hydrogen bonds is a cornerstone of supramolecular chemistry. Picolinoyl hydrazide derivatives are known to form robust hydrogen-bonded assemblies. acs.org The amide-like functionality can lead to the formation of strong N-H···O hydrogen bonds, often resulting in dimers or extended chains. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Furthermore, the pyridine ring can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. These interactions, in concert with hydrogen bonding, can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular networks. researchgate.net The interplay of these non-covalent forces allows for the rational design of crystal structures with desired properties.
Crystal Engineering Principles for the Construction of Desired Solid-State Architectures
Crystal engineering aims to design and synthesize crystalline materials with specific structures and functions. nih.gov The principles of crystal engineering rely on the understanding and control of intermolecular interactions. With molecules like picolinoyl hydrazides, the concept of "supramolecular synthons" can be applied. These are robust and predictable patterns of intermolecular interactions.
For example, the amide-amide hydrogen bonding pattern is a common and reliable synthon. By combining this with other interactions, such as those involving the pyridine ring, it is possible to construct complex architectures. The choice of solvent, temperature, and the presence of co-formers can also influence the final crystal structure, sometimes leading to the formation of different polymorphs. acs.org The study of related structures, such as N,N'-bis(picolinoyl)hydrazine, reveals how the flexibility of the ligand and the nature of the intermolecular interactions can lead to diverse and predictable solid-state structures. acs.org
The table below highlights key intermolecular interactions and their role in the supramolecular assembly of picolinoyl hydrazide-related compounds.
| Intermolecular Interaction | Structural Motif | Resulting Architecture |
| N-H···O Hydrogen Bonding | Amide-amide homosynthon | 1D chains, 2D sheets |
| O-H···N Hydrogen Bonding | Carboxyl-pyridyl heterosynthon | 2D undulating patterns |
| π-π Stacking | Aromatic ring stacking | 3D networks |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Picolinoyl Hydrazine Motifs
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.netnih.govcapes.gov.br The ability of picolinoyl hydrazides to act as multidentate ligands makes them suitable for the synthesis of such materials.
By coordinating to metal centers through the pyridine nitrogen and carbonyl oxygen, and potentially through the other nitrogen atoms of the hydrazine linker, "Hydrazine, 1-formyl-2-picolinoyl-" can act as a node in the construction of extended networks. The geometry of the ligand and the coordination preferences of the metal ion will dictate the topology of the resulting CP or MOF. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. researchgate.netcapes.gov.br While specific MOFs based on "Hydrazine, 1-formyl-2-picolinoyl-" are not detailed in the literature, the use of related pyridyl and hydrazide ligands in the construction of CPs and MOFs is well-established, suggesting a promising area for future research. nih.govnih.gov
Fundamental Biological Interaction Mechanisms (Strictly focused on molecular mechanisms)
The biological activities of aroylhydrazones, including "Hydrazine, 1-formyl-2-picolinoyl-", are intrinsically linked to their interactions with biological systems at the molecular level. These interactions are primarily governed by the structural features of the molecule, which include the hydrazine backbone, the picolinoyl group, and the formyl substituent. These components confer the ability to chelate metal ions, participate in redox reactions, and interact with biomacromolecules. The following sections delve into the specific molecular mechanisms that likely underpin the biological effects of "Hydrazine, 1-formyl-2-picolinoyl-" and related compounds.
Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase (MAO) Inhibition by related hydrazines)
Hydrazine derivatives have long been recognized for their ability to inhibit various enzymes, with Monoamine Oxidase (MAO) being a prominent target. researchgate.netnih.govrsc.org MAO enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin (B10506) and catecholamines, and their inhibition can lead to significant physiological effects. researchgate.net While direct studies on the MAO inhibitory activity of "Hydrazine, 1-formyl-2-picolinoyl-" are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a potential for such activity.
The inhibitory action of hydrazine derivatives against MAO is often attributed to their ability to form stable complexes with the enzyme, either reversibly or irreversibly. researchgate.net The structure-activity relationship studies of various synthetic hydrazines have shown that the nature of the substituents on the hydrazine core plays a crucial role in their inhibitory potency and selectivity for MAO-A versus MAO-B isoforms. nih.govrsc.org For instance, research on a series of 1-alkyl and 1-aralkyl-2-(picolinoyl and 5-methyl-3-isoxazolylcarbonyl)hydrazines has demonstrated their potential as MAO inhibitors. The general structure of these compounds shares the picolinoyl-hydrazine core with "Hydrazine, 1-formyl-2-picolinoyl-".
The proposed mechanism of inhibition often involves the interaction of the hydrazine moiety with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. This can lead to the formation of a covalent adduct, resulting in irreversible inhibition. The specific substituents on the hydrazine can influence the accessibility of the active site and the stability of the enzyme-inhibitor complex.
Table 1: Structure-Activity Relationship Trends for MAO Inhibition by Hydrazine Derivatives
| Structural Feature | Influence on MAO Inhibition |
| Hydrazine Moiety | Essential for interaction with the FAD cofactor of MAO. |
| Aromatic/Heterocyclic Rings | Contribute to binding affinity and selectivity for MAO isoforms. nih.gov |
| Substituents on Hydrazine | Modulate the potency and reversibility of inhibition. researchgate.net |
It is plausible that "Hydrazine, 1-formyl-2-picolinoyl-" could act as a competitive or non-competitive inhibitor of MAO, with the picolinoyl ring and formyl group influencing its binding affinity and selectivity. Further enzymatic assays would be necessary to confirm and characterize this potential inhibitory activity.
Molecular Interactions with Biomacromolecules (e.g., DNA/Protein Binding and Intercalation Mechanisms)
The ability of small molecules to interact with biomacromolecules such as DNA and proteins is a cornerstone of their pharmacological or toxicological effects. For aroylhydrazones like "Hydrazine, 1-formyl-2-picolinoyl-", these interactions can be driven by a combination of factors including their planar aromatic structures, hydrogen bonding capabilities, and metal-chelating properties.
While direct studies on the DNA or protein binding of "Hydrazine, 1-formyl-2-picolinoyl-" are limited, research on related aroylhydrazones provides valuable insights. For example, aroylhydrazones have been investigated as 'metal-protein attenuating compounds' (MPACs) for conditions like Alzheimer's disease. nih.gov These compounds can chelate metal ions, such as zinc(II), and thereby modulate the interaction of these metals with proteins like the Aβ peptide. nih.gov The picolinoyl moiety in "Hydrazine, 1-formyl-2-picolinoyl-" is a known metal-binding domain, suggesting it could similarly influence metal-protein interactions.
Regarding DNA interactions, aromatic amines, which share structural similarities with the aroylhydrazone class, can form adducts with DNA bases. nih.gov These interactions can occur at various positions on the nucleobases, leading to structural distortions of the DNA duplex. nih.gov While this is a known mechanism for some aromatic compounds, it is not yet established for "Hydrazine, 1-formyl-2-picolinoyl-".
Alternatively, non-covalent interactions such as intercalation between DNA base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone are possible. The planar picolinoyl ring could potentially intercalate into the DNA helix, a mechanism observed for many flat aromatic molecules.
Table 2: Potential Modes of Interaction with Biomacromolecules
| Interaction Mode | Description | Potential Role of "Hydrazine, 1-formyl-2-picolinoyl-" |
| Metal-Protein Attenuation | Chelation of metal ions to modulate their interaction with proteins. | The picolinoyl group can chelate metals, potentially affecting metalloprotein function. nih.gov |
| DNA Adduct Formation | Covalent binding to DNA bases. | Possible, but not yet demonstrated for this specific compound. |
| DNA Intercalation | Insertion of the planar aromatic ring system between DNA base pairs. | The planar picolinoyl ring may facilitate this type of interaction. |
| DNA Groove Binding | Binding within the major or minor groove of the DNA helix. | The overall shape and hydrogen bonding capacity could allow for groove binding. |
| Protein Binding | Non-covalent interaction with protein active sites or allosteric sites. | Could occur through hydrogen bonding, hydrophobic interactions, or metal chelation. |
Further biophysical studies, such as circular dichroism, fluorescence spectroscopy, and molecular modeling, would be required to elucidate the specific nature and affinity of the interactions between "Hydrazine, 1-formyl-2-picolinoyl-" and biomacromolecules.
Mechanisms of Cellular Uptake and Subcellular Localization of Related Chelators and Complexes
The entry of a compound into a cell is a critical step for its biological activity. For iron chelators and their metal complexes, several transport mechanisms can be involved, including passive diffusion and carrier-mediated transport. nih.gov The physicochemical properties of the chelator, such as its lipophilicity and charge, play a significant role in determining its ability to cross the cell membrane.
Studies on the transport of various iron chelators across polarized renal epithelial cells have shown that both the free chelator and its iron complex can be transported across the cell monolayer. nih.gov The transport rates can differ between the apical and basolateral membranes, suggesting the involvement of specific transporters. nih.gov
For aroylhydrazone-type chelators, it is believed that they can permeate cell membranes and access intracellular iron pools. The mechanism of uptake is likely a combination of passive diffusion for the lipophilic free chelator and potentially the involvement of transporters for the more polar metal complex. Once inside the cell, the subcellular localization will depend on the properties of the compound and its affinity for different organelles and macromolecules.
The process of cellular iron uptake and export is tightly regulated. nih.gov Iron is typically taken up by cells via transferrin receptor-mediated endocytosis. nih.gov Iron chelators can interfere with this process or mobilize iron from intracellular stores, such as ferritin or the labile iron pool.
Redox Chemistry and Metal Mobilization Mechanisms at the Cellular Level
The ability of "Hydrazine, 1-formyl-2-picolinoyl-" and related compounds to chelate metal ions, particularly iron, is central to their biological activity. This chelation is not merely a sequestration event but can also involve complex redox chemistry. nih.gov
The mobilization of cellular iron is a key mechanism of action for many iron chelators. These compounds can enter the cell and compete with endogenous iron-binding proteins for iron. The resulting iron-chelator complex is then typically excreted from the cell. The efficiency of iron mobilization depends on the affinity of the chelator for iron, its ability to access intracellular iron pools, and the transport of the iron-complex out of the cell.
Table 3: Key Aspects of Redox Chemistry and Metal Mobilization
| Mechanism | Description | Relevance to "Hydrazine, 1-formyl-2-picolinoyl-" |
| Metal Chelation | Binding of metal ions, particularly iron, by the picolinoyl hydrazine scaffold. | A primary mechanism of action for this class of compounds. |
| Redox Cycling | The metal complex undergoes repeated oxidation and reduction cycles, often generating ROS. nih.gov | The iron or copper complex could be redox-active, contributing to biological effects. |
| Iron Mobilization | Removal of iron from intracellular stores like ferritin and the labile iron pool. | A likely consequence of the compound's iron-chelating ability. |
| Interference with Iron Transport | Alteration of cellular iron uptake and export processes. nih.gov | Can disrupt normal cellular iron homeostasis. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research into "Hydrazine, 1-formyl-2-picolinoyl-" and related picolinoyl hydrazides has led to several key discoveries and the refinement of various analytical and synthetic methodologies.
Key Research Findings:
Structural Versatility: Picolinoyl hydrazides can exist in multiple conformations, with the specific arrangement of the hydrazide group being influenced by both intramolecular interactions and the surrounding environment (gas phase vs. solid state). researchgate.net
Coordination Chemistry: The picolinoyl moiety, featuring a pyridine (B92270) ring, imparts these molecules with excellent chelating properties, enabling the formation of stable complexes with a variety of metal ions. researchgate.net
Biological Relevance: Hydrazide-hydrazone compounds, a class to which derivatives of "Hydrazine, 1-formyl-2-picolinoyl-" belong, have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netjconsortium.com
Methodological Advancements:
Synthesis: The primary synthetic route to picolinoyl hydrazides involves the condensation of a picolinic acid ester with hydrazine (B178648) hydrate. researchgate.netresearchgate.net More advanced methods are being explored to improve yield and introduce functional diversity. mdpi.com
Characterization: A combination of spectroscopic techniques is routinely employed for the characterization of these compounds. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups, Nuclear Magnetic Resonance (NMR) for structural elucidation, and mass spectrometry for molecular weight determination. researchgate.net Single-crystal X-ray diffraction has been instrumental in providing definitive structural information for related compounds. researchgate.net
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of hydrazine derivatives in various matrices. iscientific.org
Identification of Remaining Challenges and Knowledge Gaps
Despite the progress made, several challenges and knowledge gaps remain in the chemistry of "Hydrazine, 1-formyl-2-picolinoyl-" and its analogs.
Specific Data Scarcity: There is a notable lack of research focusing specifically on "Hydrazine, 1-formyl-2-picolinoyl-". Much of the current understanding is inferred from studies on related picolinoyl hydrazides and formylhydrazines.
Reaction Mechanisms: While synthetic methods exist, detailed mechanistic studies for the formation of "Hydrazine, 1-formyl-2-picolinoyl-" and its derivatives are not extensively reported. A deeper understanding of the reaction pathways could lead to more efficient and selective syntheses.
Structure-Activity Relationships: The precise relationships between the structural features of these molecules and their biological or catalytic activities are not fully elucidated. For instance, the role of the formyl group in modulating the properties of the picolinoyl hydrazide scaffold is an area requiring further investigation.
Toxicity and Environmental Impact: While computational models for predicting the toxicity of hydrazine compounds are being developed, specific toxicological data for "Hydrazine, 1-formyl-2-picolinoyl-" is unavailable. researchgate.net Understanding the environmental fate and potential toxicity of this compound is crucial for any potential application.
Proposed Future Research Avenues for Hydrazine, 1-formyl-2-picolinoyl- Chemistry
To address the existing challenges and unlock the full potential of "Hydrazine, 1-formyl-2-picolinoyl-" chemistry, several avenues for future research are proposed.
Exploration of Novel Synthetic Pathways
The development of new synthetic methodologies is paramount. Future work should focus on:
Greener Synthetic Routes: Exploring more environmentally benign reaction conditions, such as the use of greener solvents and catalysts, to minimize the environmental impact of synthesis.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to potentially accelerate reaction times and improve yields for the synthesis of "Hydrazine, 1-formyl-2-picolinoyl-" and its derivatives.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher purity products and safer handling of potentially hazardous reagents like hydrazine.
Development of Advanced Characterization Techniques
While standard characterization methods are effective, the application of more advanced techniques could provide deeper insights.
Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign the structure of "Hydrazine, 1-formyl-2-picolinoyl-" and its derivatives.
In-situ Spectroscopy: Utilizing in-situ spectroscopic methods to monitor reaction progress and identify transient intermediates, thereby shedding light on reaction mechanisms.
Solid-State NMR: For crystalline derivatives, solid-state NMR could provide valuable information about the molecular structure and packing in the solid state, complementing data from X-ray diffraction.
Predictive Modeling and Computational Studies for New Material Design
Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on the "Hydrazine, 1-formyl-2-picolinoyl-" scaffold.
Density Functional Theory (DFT) Calculations: Performing DFT calculations to predict the geometric and electronic structures, as well as the spectroscopic properties of "Hydrazine, 1-formyl-2-picolinoyl-" and its metal complexes. mdpi.com
Molecular Docking: Employing molecular docking simulations to predict the binding modes and affinities of these compounds with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of "Hydrazine, 1-formyl-2-picolinoyl-" derivatives with their observed biological activities, enabling the rational design of more potent compounds. researchgate.net
Interdisciplinary Research Opportunities in Catalysis and Supramolecular Science
The unique structural features of "Hydrazine, 1-formyl-2-picolinoyl-" make it an attractive candidate for applications in catalysis and supramolecular chemistry.
Catalysis: The picolinoyl moiety can act as a ligand for transition metals, opening up possibilities for the development of novel catalysts for a range of organic transformations. The catalytic activity of related pyridine-containing macrocyclic complexes has been demonstrated in various reactions. unimi.itnih.gov
Supramolecular Assembly: The presence of hydrogen bond donors and acceptors in the "Hydrazine, 1-formyl-2-picolinoyl-" structure makes it a promising building block for the construction of well-defined supramolecular architectures through self-assembly.
Sensor Development: The chelating ability of the picolinoyl group could be exploited in the design of colorimetric or fluorescent sensors for the detection of specific metal ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
